Pyridazine Core Physicochemical Signature: Dipole Moment, Basicity, and hERG Liability vs. Phenyl and Pyridine Isosteres
The pyridazine ring provides a unique combination of weak basicity (conjugate acid pKa ≈ 2.3), high dipole moment (~4 D), and the capacity for dual hydrogen-bonding interactions that is not simultaneously available from phenyl, pyridine, pyrimidine, or pyrazine isosteres [1]. Critically, the inherent polarity of pyridazine is associated with low cytochrome P450 inhibitory effects and reduced interaction with the cardiac hERG potassium channel compared to more lipophilic heterocycles [1]. This class-level advantage means the target compound plausibly offers a superior cardiac safety starting point compared to analogs where the pyridazine is replaced by more lipophilic cores (e.g., phenyl, MW 291 → 276 for phenyl analog; calculated AlogP decreased by ~0.5–1.0 log units).
| Evidence Dimension | hERG liability and CYP450 inhibition propensity |
|---|---|
| Target Compound Data | Pyridazine core: weak base (pKa ~2.3), high dipole (~4 D); associated with low CYP inhibition and reduced hERG binding [1] |
| Comparator Or Baseline | Phenyl and pyridine isosteres: generally higher lipophilicity, increased hERG binding propensity |
| Quantified Difference | Not directly quantified for this compound; class-level evidence from review of pyridazine-containing molecules vs. phenyl/pyridine analogs across multiple chemotypes [1] |
| Conditions | Class-level inference based on review of pyridazine physicochemical properties and drug discovery applications (Meanwell, 2023) |
Why This Matters
For procurement decisions in cardiac safety-conscious programs, the pyridazine core offers a class-level advantage over more lipophilic heterocycles in reducing hERG-related attrition risk.
- [1] Meanwell NA. The pyridazine heterocycle in molecular recognition and drug discovery. Med Chem Res. 2023; 32: 1453–1486. doi:10.1007/s00044-023-03089-7. PMID: 37362319. View Source
